[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

Catalog No.
S1902332
CAS No.
480424-76-8
M.F
C11H14BrMgNO
M. Wt
280.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

CAS Number

480424-76-8

Product Name

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide

Molecular Formula

C11H14BrMgNO

Molecular Weight

280.44 g/mol

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1

InChI Key

VQPURMJJOOKJGN-UHFFFAOYSA-M

SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]

Canonical SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide, also known as a Grignard reagent, is a chemical compound used in organic synthesis. It is formed by the reaction of 3-(4-Morpholinylmethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) []. Grignard reagents are a class of organometallic compounds known for their ability to act as nucleophiles, readily reacting with carbonyl compounds and other electrophiles. The significance of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide lies in its specific functional group incorporation capabilities during organic synthesis [].


Molecular Structure Analysis

The molecule consists of three main parts:

  • Aromatic Ring: A central benzene ring with a substituent at the 3rd position.
  • Linker: A methylene (-CH2-) group connecting the aromatic ring to the morpholinyl group.
  • Morpholinyl Group: A five-membered heterocyclic ring containing a nitrogen atom and four oxygen atoms.

The key feature of the structure is the presence of a magnesium atom bonded to a bromine atom and a carbon atom from the aromatic ring. This magnesium-carbon bond is polar covalent, with the carbon possessing a partial negative charge due to the high electronegativity difference between magnesium and carbon. This negative charge makes the reagent nucleophilic. The morpholinyl group itself is a polar functional group, but it doesn't directly participate in the nucleophilic character of the molecule.


Chemical Reactions Analysis

Synthesis:

The primary reaction for obtaining [3-(4-Morpholinylmethyl)phenyl]magnesium bromide is through the reaction of 3-(4-Morpholinylmethyl)bromobenzene and magnesium metal in THF under an inert atmosphere [].

C6H5CH2Br(N-morpholine) + Mg  ->  [C6H5CH2(N-morpholine)MgBr] + THF (solvent)

Reactions with Carbonyls:

As a Grignard reagent, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The general reaction scheme is as follows:

[C6H5CH2(N-morpholine)MgBr] + R-C=O -> R-CH(OH)-CH2(N-morpholine)C6H5  + MgBrX (where R is an organic group and X is a halogen)

This reaction is used to introduce the 3-(4-Morpholinylmethyl)phenyl group to the molecule derived from the carbonyl compound.

Decomposition:

Grignard reagents are moisture and air sensitive. They readily decompose upon contact with water or protic solvents (releasing flammable hydrogen gas) and react with oxygen to form various magnesium oxides and bromides.


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless to light yellow solution in THF [].
  • Solubility: Soluble in organic solvents like THF, diethyl ether, and possibly other ethers and aprotic solvents. Insoluble in water.
  • Stability: Air and moisture sensitive. Decomposes upon contact with water or protic solvents. Reacts with oxygen.

Carbon-Carbon Bond Formation

  • Nucleophilic addition to carbonyls: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide reacts with various carbonyl compounds (aldehydes, ketones, esters, amides) to form new carbon-carbon bonds. This reaction is a fundamental tool for creating new carbon skeletons in organic molecules. Source: Organic Chemistry by John McMurry:
  • Synthesis of Alkenes: The Grignard reagent can be quenched with a protic source (water or an alcohol) to produce a terminal alkene. This reaction allows for the controlled introduction of unsaturation within a molecule. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg:

Functionalization of Aryl Halides

  • Suzuki-Miyaura Coupling: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide can be used as a nucleophile in Suzuki-Miyaura couplings. This palladium-catalyzed cross-coupling reaction allows for the attachment of the 3-(4-Morpholinylmethyl)phenyl group to an aryl halide or pseudohalide. This reaction is valuable for synthesizing complex aromatic molecules. Source: Name Reactions in Heterocyclic Chemistry by Jie Jack Li:

Dates

Modify: 2023-08-16

Explore Compound Types